molecular formula C12H18N2 B12985946 2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine

2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine

Cat. No.: B12985946
M. Wt: 190.28 g/mol
InChI Key: BTKQSQMIGNEMNR-UHFFFAOYSA-N
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Description

2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine is a synthetic amine compound featuring a cyclopentane core substituted with a methyl group and an N-(pyridin-2-ylmethyl)amine functional group. This specific molecular architecture, which incorporates a pyridine ring and a sterically defined cyclopentylamine, is of significant interest in catalytic and medicinal chemistry research. In catalytic applications, related pyridine-containing ligands are known to coordinate to transition metals, such as nickel, to form complexes that facilitate challenging transformations like the selective oxidation of unactivated aliphatic C–H bonds in cycloalkanes . The steric and electronic properties imparted by the methyl-substituted cyclopentyl ring and the pyridinyl moiety can influence the catalyst's geometry and reactivity, making it a candidate for developing new catalytic systems . In life sciences research, structurally similar aminopyridine compounds are frequently investigated as key scaffolds in the discovery and development of therapeutics for a range of conditions, including neurodegenerative diseases like Alzheimer's disease, infectious diseases, and inflammatory disorders such as rheumatoid arthritis . The mechanism of action for such compounds is often multifaceted and target-dependent, potentially involving enzyme inhibition or receptor modulation . This compound is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine

InChI

InChI=1S/C12H18N2/c1-10-5-4-7-12(10)14-9-11-6-2-3-8-13-11/h2-3,6,8,10,12,14H,4-5,7,9H2,1H3

InChI Key

BTKQSQMIGNEMNR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NCC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Formation or functionalization of the cyclopentane ring with a methyl substituent.
  • Introduction of the amine group at the 1-position.
  • Attachment of the pyridin-2-ylmethyl substituent via reductive amination or alkylation.

The synthetic routes vary depending on the starting materials and desired purity, but reductive amination is a common key step.

Detailed Synthetic Routes

Step Description Reagents/Conditions Yield (%) Notes
1 Preparation of 2-methylcyclopentan-1-one or 2-methylcyclopentan-1-amine Starting from cyclopentanone derivatives; methylation via alkylation or other methods Variable Methylation at C-2 position is critical for regioselectivity
2 Reductive amination with 2-picolylamine (pyridin-2-ylmethylamine) Sodium cyanoborohydride (NaBH3CN), methanol, acetic acid, room temperature 70-80% Controls pH to stabilize imine intermediate; mild conditions favor selectivity
3 Alternative alkylation of 2-methylcyclopentan-1-amine with 2-(bromomethyl)pyridine Potassium carbonate (K2CO3), dimethylformamide (DMF), 80°C, 12 hours 65-75% Requires careful temperature control to avoid side reactions
4 Purification Column chromatography (silica gel), recrystallization - Ensures high purity for characterization and application

Representative Reaction Scheme

$$
\text{2-methylcyclopentanone} + \text{2-picolylamine} \xrightarrow[\text{AcOH}]{\text{NaBH}_3\text{CN}, \text{MeOH}} \text{2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine}
$$

  • The ketone and amine form an imine intermediate.
  • Sodium cyanoborohydride selectively reduces the imine to the secondary amine.
  • Reaction is typically performed at room temperature under inert atmosphere to prevent oxidation.

$$
\text{2-methylcyclopentan-1-amine} + \text{2-(bromomethyl)pyridine} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF}, 80^\circ C} \text{2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine}
$$

  • Nucleophilic substitution of the bromide by the amine.
  • Base (K2CO3) scavenges HBr formed.
  • Requires elevated temperature and prolonged reaction time.

Reaction Conditions and Optimization

Parameter Typical Range Effect on Yield/Purity
Solvent Methanol (MeOH), DMF Polar solvents favor imine formation and nucleophilic substitution
Temperature 20–80 °C Higher temperatures increase reaction rate but may cause side reactions
pH Slightly acidic (pH ~5) for reductive amination Stabilizes imine intermediate, improves selectivity
Reaction Time 12–24 hours Sufficient for complete conversion
Reducing Agent Sodium cyanoborohydride (NaBH3CN) Selective for imine reduction, mild and safe

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR shows characteristic signals for methyl group (δ 1.2–1.4 ppm), methylene bridge (δ 2.6–3.0 ppm), and pyridine aromatic protons (δ 8.1–8.6 ppm).
    • ^13C NMR confirms quaternary carbons of cyclopentane and aromatic carbons of pyridine.
  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) positive mode shows molecular ion peak [M+H]^+ at m/z consistent with C13H18N2 (exact mass 210.36 g/mol).
  • Purity Assessment:

    • High-performance liquid chromatography (HPLC) confirms >95% purity after purification.

Research Findings and Notes

  • The reductive amination method is favored for its mild conditions and high selectivity, minimizing side products.
  • Alkylation methods require careful control of temperature and base to avoid over-alkylation or decomposition.
  • The choice of solvent and pH is critical to optimize imine formation and reduction steps.
  • Purification by column chromatography and recrystallization is essential to obtain analytically pure compound suitable for biological testing.
  • The compound’s stability under ambient conditions facilitates handling and storage.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Disadvantages
Reductive Amination 2-methylcyclopentanone + 2-picolylamine NaBH3CN, AcOH, MeOH Room temp, mild acid High selectivity, mild conditions Requires careful pH control
Alkylation 2-methylcyclopentan-1-amine + 2-(bromomethyl)pyridine K2CO3, DMF 80 °C, 12 h Straightforward, scalable Higher temp may cause side reactions
Multi-step Synthesis (from camphor derivatives) Chiral precursors Various reducing agents (NaBH3CN, LAH) Reflux, multiple steps Access to chiral analogs More complex, lower overall yield

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents.

    Reduction: LiAlH4, NaBH4, and other reducing agents.

    Substitution: Various nucleophiles such as halides, alkoxides, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

  • Neurological Disorders
    • Recent studies have indicated that compounds similar to 2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine may exhibit activity against neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). Research into structure-activity relationships (SAR) has identified potential targets for treatment, including NF-kB pathways, which are critical in neuroinflammatory processes .
  • Cancer Treatment
    • The compound's structural analogs have been investigated for their efficacy as inhibitors of various kinases involved in cancer progression. For instance, small-molecule inhibitors targeting Aurora kinases have shown promise against multidrug-resistant cancer cell lines, highlighting the importance of similar compounds in oncological research .
  • Pain Management
    • The exploration of small-molecule inhibitors for adapter protein-2 associated kinase 1 (AAK1) has opened avenues for developing treatments for neuropathic pain. Such inhibitors are crucial in managing chronic pain conditions, showcasing the therapeutic potential of compounds like 2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine .

Research Case Studies

Study FocusFindingsReferences
NeuroinflammationIdentified SAR of N-(3-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amines as NF-kB activators for ALS treatment.
Cancer InhibitionDiscovery of selective Aurora kinase inhibitors with activity against resistant cell lines.
Pain ManagementAAK1 inhibitors demonstrated efficacy in rodent models for neuropathic pain relief.

Synthesis and Development

The synthesis of 2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine typically involves multi-step organic reactions that allow for the introduction of the pyridine moiety and cyclopentane framework. Understanding these synthetic pathways is vital for developing derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of 2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The pyridin-2-ylmethyl moiety can form coordination bonds with metal ions, influencing various biochemical pathways. Additionally, the compound’s amine group can participate in hydrogen bonding and other non-covalent interactions, affecting its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine-Based Substituents

(a) 2-Methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine (CAS 1341517-01-8)
  • Molecular Formula : C₁₄H₂₂N₂
  • Molecular Weight : 218.34 g/mol
  • Key Differences: The pyridine moiety is connected via an ethyl linker (-CH₂CH₂-) instead of a methyl group (-CH₂-).
  • Applications : Like the target compound, this analogue is cataloged as a building block for organic synthesis, suggesting roles in drug discovery .
(b) N-Diphenylphosphanyl-N-{[diphenyl-(2-pyridylimino)-κ⁵-phosphanyl]methyl}-pyridin-2-amine
  • Molecular Formula : C₃₅H₃₀N₄P₂
  • Molecular Weight : 584.6 g/mol
  • Key Differences: Incorporates diphenylphosphine groups and a more complex iminopyridine backbone. The bulky phosphine substituents and extended conjugation alter electronic properties, making it suitable for catalytic or metal-coordination applications .
  • Structural Insights : Single-crystal X-ray studies reveal a distorted tetrahedral geometry around phosphorus atoms, with intermolecular interactions stabilizing a 3D framework .

Cyclopentane- and Piperidine-Based Analogues

(a) N-{(1R,3S)-3-Isopropyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]cyclopentyl}-3-methyl-tetrahydro-2H-pyran-4-amine (Example 13)
  • Molecular Formula : C₂₆H₃₈N₂O₂
  • Molecular Weight : 411.1 g/mol
  • Key Differences :
    • Features a tetrahydro-2H-pyran-4-amine group and a phenyl-substituted dihydropyridine ring.
    • The isopropyl and carbonyl groups introduce steric bulk and hydrogen-bonding capacity, likely influencing receptor binding in drug candidates .
(b) 2-Chloro-3-cyclopentyl-N-methylpropan-1-amine
  • Molecular Formula : C₉H₁₈ClN
  • Molecular Weight : 175.7 g/mol
  • Key Differences :
    • Contains a chlorine atom at the 2-position, increasing electrophilicity and reactivity.
    • The absence of aromatic rings reduces polarity, making it more suitable for industrial applications (e.g., surfactants) .

Aliphatic Tertiary Amines

Diisobutylamine
  • Molecular Formula : C₈H₁₉N
  • Molecular Weight : 129.24 g/mol
  • Lower solubility in water compared to pyridine-containing analogues but higher volatility (vapor pressure: 10 mmHg at 30°C) .
  • Applications : Used as a corrosion inhibitor or solvent in industrial settings .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Solubility Key Functional Groups Potential Applications
2-Methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine 204.31 Moderate (est.) Pyridinylmethyl, cyclopentane Pharmaceutical intermediates
2-Methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine 218.34 Moderate Pyridinylethyl, cyclopentane Ligand design, drug discovery
N-Diphenylphosphanyl-...-pyridin-2-amine 584.6 Low Phosphine, pyridylimino Catalysis, coordination chemistry
Diisobutylamine 129.24 Slight Aliphatic tertiary amine Industrial solvents

Research Findings and Implications

  • Pyridine vs. Aliphatic Amines : Pyridine-containing compounds exhibit enhanced solubility in polar solvents compared to purely aliphatic amines like diisobutylamine, making them preferable in biological applications .
  • Linker Length Effects : The ethyl linker in 2-methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous stability .
  • Steric and Electronic Modifications : Bulky substituents (e.g., isopropyl in Example 13) or electron-withdrawing groups (e.g., chlorine in ) significantly alter reactivity and interaction profiles .

Biological Activity

2-Methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a cyclopentane ring substituted with a pyridine moiety and an amine group. The structural formula can be represented as follows:

C12H16N2\text{C}_{12}\text{H}_{16}\text{N}_2

This structure suggests potential interactions with various biological targets, particularly in the central nervous system and cancer biology.

Research indicates that 2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine may exhibit several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects : The presence of the pyridine ring may facilitate interactions with neurotransmitter receptors, potentially offering neuroprotective benefits.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, which is crucial for conditions such as arthritis and other inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorInduced apoptosis in A2780 cells
NeuroprotectiveReduced oxidative stress in neuronal cells
Anti-inflammatoryInhibited TNF-alpha production

Detailed Study Outcomes

  • Antitumor Studies : In vitro tests demonstrated that 2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine significantly reduced cell viability in various cancer cell lines, including ovarian cancer (A2780). The compound's IC50 values were reported to be in the low micromolar range, indicating potent activity against tumor cells .
  • Neuroprotection : In models of neurodegeneration, this compound was shown to protect against mitochondrial dysfunction and reduce reactive oxygen species (ROS) production. This suggests a role in mitigating oxidative stress-related neuronal damage .
  • Anti-inflammatory Effects : Experimental data indicated that the compound could suppress pro-inflammatory cytokines in activated macrophages, highlighting its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine is crucial for optimizing its efficacy:

  • The pyridine moiety is essential for receptor binding and activity modulation.
  • The cyclopentane ring contributes to the overall conformation necessary for biological interaction.

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